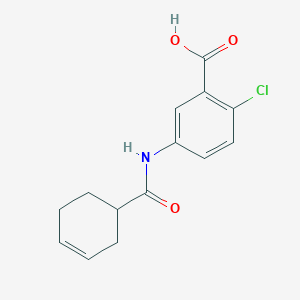
2-(3-chloro-2-cyanoanilino)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-2-cyanoanilino)-N-propylacetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of anilino compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects:
2-(3-chloro-2-cyanoanilino)-N-propylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of certain genes involved in cancer cell growth. 2-(3-chloro-2-cyanoanilino)-N-propylacetamide has also been found to have neuroprotective effects and can potentially prevent neuronal cell death. Additionally, it has been found to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is its potential therapeutic applications in various fields of medicine. It has been found to exhibit promising biological activities and can potentially be used in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. However, one of the limitations of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide is its complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chloro-2-cyanoanilino)-N-propylacetamide. One potential area of research is the development of more efficient synthesis methods to increase the availability of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide and its potential therapeutic applications. Future research can also focus on the development of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide derivatives with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 2-(3-chloro-2-cyanoanilino)-N-propylacetamide involves the reaction of 3-chloro-2-cyanoaniline with propylacetamide in the presence of a catalyst. The process involves several steps, including the formation of an intermediate compound, which is then converted into 2-(3-chloro-2-cyanoanilino)-N-propylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-2-cyanoanilino)-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. Studies have shown that 2-(3-chloro-2-cyanoanilino)-N-propylacetamide possesses anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. 2-(3-chloro-2-cyanoanilino)-N-propylacetamide has also been found to modulate the immune system and can potentially be used in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(3-chloro-2-cyanoanilino)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-6-15-12(17)8-16-11-5-3-4-10(13)9(11)7-14/h3-5,16H,2,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFIADPIIYCKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-cyanoanilino)-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)
![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)



![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)